molecular formula C15H18FNO B5743296 1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine

1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine

Cat. No.: B5743296
M. Wt: 247.31 g/mol
InChI Key: HNHJEEWFBVQWDZ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine is a synthetic organic compound characterized by the presence of a fluorophenyl group and a piperidine ring

Preparation Methods

The synthesis of 1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine typically involves the following steps:

    Aldol Condensation: The initial step involves the base-catalyzed aldol condensation of an aldehyde and a ketone, resulting in the formation of a β-hydroxy ketone intermediate.

    Dehydration: The intermediate undergoes spontaneous dehydration to form a conjugated enone.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO/c1-12-8-10-17(11-9-12)15(18)7-4-13-2-5-14(16)6-3-13/h2-7,12H,8-11H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHJEEWFBVQWDZ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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